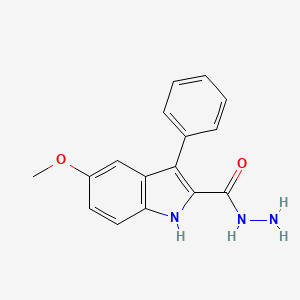![molecular formula C15H13NO5 B14332640 1,3-Benzenedicarboxylic acid, 2-[(2-methoxyphenyl)amino]-](/img/structure/B14332640.png)
1,3-Benzenedicarboxylic acid, 2-[(2-methoxyphenyl)amino]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Benzenedicarboxylic acid, 2-[(2-methoxyphenyl)amino]- is a chemical compound that belongs to the class of benzenedicarboxylic acids This compound is characterized by the presence of two carboxylic acid groups attached to a benzene ring, along with an amino group substituted with a methoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenedicarboxylic acid, 2-[(2-methoxyphenyl)amino]- typically involves the reaction of 1,3-benzenedicarboxylic acid with 2-methoxyaniline. The reaction is carried out under controlled conditions, often involving the use of a dehydrating agent to facilitate the formation of the amide bond. The reaction mixture is usually heated to promote the reaction and achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for efficiency and cost-effectiveness, with considerations for the purity of the final product. Industrial production may also involve additional purification steps, such as recrystallization or chromatography, to ensure the compound meets the required specifications.
化学反应分析
Types of Reactions
1,3-Benzenedicarboxylic acid, 2-[(2-methoxyphenyl)amino]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed for reduction reactions.
Substitution Reagents: Various electrophiles or nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学研究应用
1,3-Benzenedicarboxylic acid, 2-[(2-methoxyphenyl)amino]- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, such as in drug development or as a pharmaceutical intermediate.
Industry: The compound can be used in the production of polymers, resins, and other industrial materials.
作用机制
The mechanism of action of 1,3-Benzenedicarboxylic acid, 2-[(2-methoxyphenyl)amino]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact mechanism can vary depending on the context and application, and further research is often needed to fully elucidate these pathways.
相似化合物的比较
Similar Compounds
1,2-Benzenedicarboxylic acid:
1,4-Benzenedicarboxylic acid:
1,3-Benzenedicarboxylic acid: Also called isophthalic acid, it has carboxylic acid groups separated by one carbon atom on the benzene ring.
Uniqueness
1,3-Benzenedicarboxylic acid, 2-[(2-methoxyphenyl)amino]- is unique due to the presence of the methoxyphenylamino group, which imparts distinct chemical properties and potential applications. This substitution can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific research and industrial purposes.
属性
分子式 |
C15H13NO5 |
|---|---|
分子量 |
287.27 g/mol |
IUPAC 名称 |
2-(2-methoxyanilino)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C15H13NO5/c1-21-12-8-3-2-7-11(12)16-13-9(14(17)18)5-4-6-10(13)15(19)20/h2-8,16H,1H3,(H,17,18)(H,19,20) |
InChI 键 |
JFGPOPOIVAREMG-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1NC2=C(C=CC=C2C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


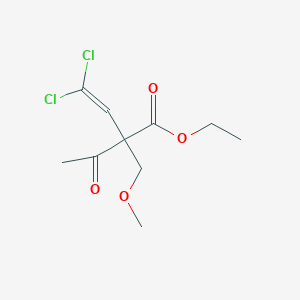

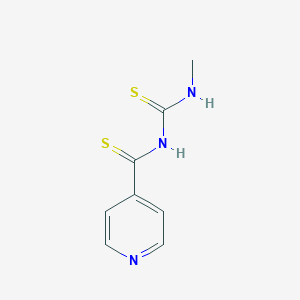

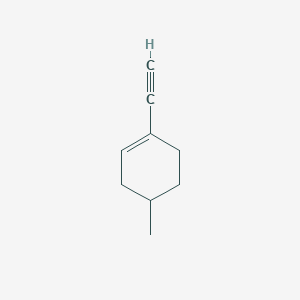
![Bis[(butoxycarbonyl)amino]acetic acid](/img/structure/B14332596.png)
![[4-(3-Bromopropoxy)-3-methoxyphenyl]methanol](/img/structure/B14332600.png)
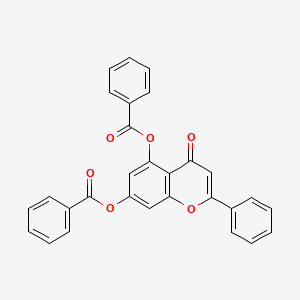
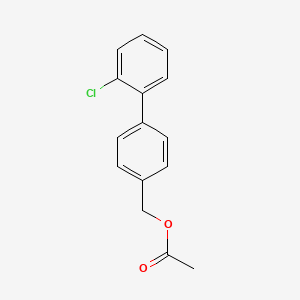
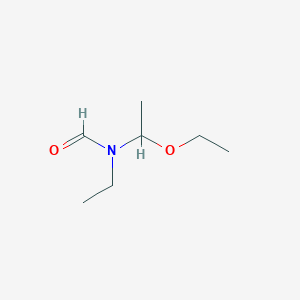
![Benzaldehyde, 3-[4-(bromomethyl)phenoxy]-4-methoxy-](/img/structure/B14332615.png)
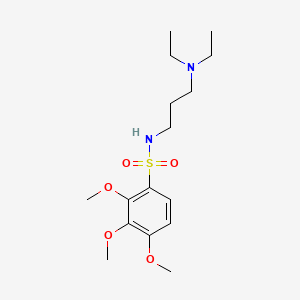
![3,6-Bis(4-methylphenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione](/img/structure/B14332626.png)
